2,5-Dimethyl-3-nitrobenzonitrile

Catalog No.
S867551
CAS No.
625112-45-0
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethyl-3-nitrobenzonitrile

CAS Number

625112-45-0

Product Name

2,5-Dimethyl-3-nitrobenzonitrile

IUPAC Name

2,5-dimethyl-3-nitrobenzonitrile

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-6-3-8(5-10)7(2)9(4-6)11(12)13/h3-4H,1-2H3

InChI Key

DIZUEYJVKMJRRO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C#N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C#N

2,5-Dimethyl-3-nitrobenzonitrile is an aromatic compound with the molecular formula C9H8N2O2C_9H_8N_2O_2. It features a nitro group and a nitrile group attached to a benzene ring that also contains two methyl substituents. This compound is characterized by its unique structure, which influences its chemical behavior and potential applications in various fields, including organic synthesis and pharmaceuticals.

, primarily due to the presence of the nitrile and nitro functional groups. Key reactions include:

  • Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
  • Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions, which is significant for further functionalization .

Synthesis of 2,5-Dimethyl-3-nitrobenzonitrile can be achieved through several methods:

  • Nitration of 2,5-Dimethylbenzonitrile: This method involves the nitration of 2,5-Dimethylbenzonitrile using a mixture of nitric and sulfuric acids to introduce the nitro group at the meta position.
  • Substitution Reactions: Utilizing ortho-nitrochlorobenzenes in reactions with cuprous cyanide under specific conditions can yield various ortho-nitrobenzonitriles, including 2,5-Dimethyl-3-nitrobenzonitrile .
  • Reagents and Conditions: Common reagents include cuprous cyanide and alkali metal bromides at elevated temperatures (e.g., 158-190°C) for optimal yields .

2,5-Dimethyl-3-nitrobenzonitrile finds applications in several areas:

  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules due to its reactive functional groups.
  • Pharmaceuticals: Potential applications in drug development due to its structural properties that may influence biological activity.
  • Material Science: Use in developing polymers or materials that require specific chemical functionalities.

Several compounds share structural similarities with 2,5-Dimethyl-3-nitrobenzonitrile. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2,4-Dimethyl-3-nitrobenzonitrileC9H8N2O2C_9H_8N_2O_2Different methyl positioning
3-Methyl-4-nitrobenzonitrileC9H8N2O2C_9H_8N_2O_2Variation in methyl and nitro positioning
4-Methyl-3-nitrobenzonitrileC9H8N2O2C_9H_8N_2O_2Similar structure but different substituents
3-Amino-4-methylbenzonitrileC9H10N2C_9H_{10}N_2Contains an amino group instead of nitro

Uniqueness

The unique arrangement of methyl groups and the specific position of the nitro group in 2,5-Dimethyl-3-nitrobenzonitrile contribute to its distinct reactivity and potential applications compared to other similar compounds. Its synthesis pathways also differ slightly due to these structural variations.

XLogP3

2.2

Wikipedia

2,5-Dimethyl-3-nitrobenzonitrile

Dates

Last modified: 04-14-2024

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